4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile
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Overview
Description
4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, followed by fluorination and subsequent functionalization to introduce the propyl and pyridine-2-carbonitrile groups . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: It shows promise in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives like quinoxaline-2-carboxylate and quinoxaline-2,3-dione. Compared to these compounds, 4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(7-fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-7-22-8-9-23(17-11-14(19)3-4-16(17)22)18(24)13-5-6-21-15(10-13)12-20/h3-6,10-11H,2,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOLMLMERORMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C2=C1C=CC(=C2)F)C(=O)C3=CC(=NC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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